5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide

Description

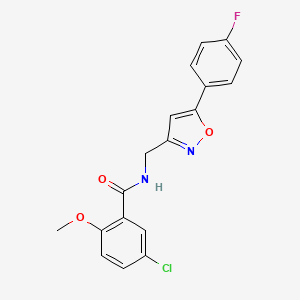

5-Chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a substituted isoxazole ring. Its structure includes a 2-methoxybenzamide backbone linked to a 5-(4-fluorophenyl)isoxazole moiety via a methylene bridge. The compound’s design leverages the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance metabolic stability and influence binding interactions. The isoxazole ring contributes to π-π stacking and hydrogen bonding, while the methoxy group may improve solubility.

Properties

IUPAC Name |

5-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c1-24-16-7-4-12(19)8-15(16)18(23)21-10-14-9-17(25-22-14)11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKQEUWMOMLWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction between an amine and a carboxylic acid derivative.

Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or isoxazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide. The compound is structurally similar to various Mannich bases, which have been extensively studied for their cytotoxic properties against different cancer cell lines.

Case Studies and Findings

- Mannich Bases : Research indicates that Mannich bases exhibit significant cytotoxicity against various cancer cell lines, including human colon cancer and breast cancer cells. For instance, certain derivatives showed 2.5 to 5.2-fold higher cytotoxicity compared to standard drugs like 5-fluorouracil .

- Structure-Activity Relationship : A study focusing on the structure-activity relationship (SAR) of isoxazole derivatives found that modifications to the aromatic rings significantly impacted their cytotoxic effects. Compounds with specific substitutions demonstrated enhanced potency against MCF-7 breast cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | <2 | |

| Mannich Base Derivative A | Jurkat | 0.8 | |

| Mannich Base Derivative B | Huh-7 | 1.0 |

Neuropharmacological Applications

The compound may also serve as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is implicated in various neurological disorders.

Research Insights

- Neurotransmitter Modulation : Preliminary findings suggest that derivatives of this compound can enhance receptor activity, potentially improving cognitive functions and offering therapeutic avenues for conditions like Alzheimer's disease .

Antimicrobial Properties

Beyond anticancer applications, there is emerging evidence regarding the antimicrobial efficacy of benzamide derivatives.

Pharmacological Potential

- Broad-Spectrum Activity : Benzamide analogues have been shown to exhibit antifungal and antibacterial activities. The biotransformed forms of these compounds could be effective against resistant strains of pathogens .

Synthetic Pathways and Development

The synthesis of this compound typically involves multi-step processes that include the formation of isoxazole rings and subsequent modifications to introduce the chloro and methoxy groups.

Synthesis Overview

- Isoxazole Formation : The initial step involves creating the isoxazole structure through cyclization reactions.

- Chlorination and Methylation : Subsequent reactions introduce the chloro and methoxy substituents, critical for enhancing biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogues with Isoxazole/Thiadiazole Moieties

- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Structure: Contains a thiadiazole ring fused with phenyl and isoxazole groups. Key Data: Melting point (160°C), IR absorption at 1606 cm⁻¹ (C=O), and a molecular ion peak at m/z 348 . Comparison: The thiadiazole ring introduces additional nitrogen atoms, increasing polarity compared to the target compound.

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :

- Structure : Features a pyridine-thiadiazole hybrid system with acetyl and methyl groups.

- Key Data : Melting point (290°C), dual IR C=O stretches (1679 and 1605 cm⁻¹), and molecular ion at m/z 414 .

- Comparison : The pyridine and acetyl groups enhance electron-deficient character, which may improve binding to metal-containing enzymes. Higher melting point suggests greater crystallinity than the target compound.

Fluorinated Benzamide Derivatives

- [18F]Fallypride and [11C]Raclopride :

- Structure : Radiopharmaceuticals with fluoropropyl or methoxy groups on the benzamide core.

- Key Data : Used in positron emission tomography (PET) for dopamine receptor imaging .

- Comparison : The target compound lacks radioactive isotopes but shares a fluorinated aromatic system. The isoxazole moiety may offer distinct pharmacokinetics compared to the allyl-pyrrolidine groups in these tracers.

Triazine- and Thiazole-Containing Analogues

- Compound 51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide): Structure: Integrates a triazine ring with sulfamoyl and benzylthio groups. Key Data: Melting point (266–268°C), synthesized via 33-hour reactions . The sulfamoyl group increases acidity compared to the target’s methoxy substituent.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :

- Structure : Combines a thiazole ring with 2,4-difluorobenzamide.

- Key Data : Exhibits intermolecular hydrogen bonding (N–H⋯N) and C–H⋯F interactions, stabilizing crystal packing .

- Comparison : The thiazole moiety’s sulfur atom may confer distinct electronic properties versus the isoxazole in the target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Estimated based on structural similarity.

Biological Activity

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structure-activity relationships (SAR), and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 5-(4-fluorophenyl)isoxazole with appropriate amine derivatives. The structural formula can be represented as follows:

- Molecular Formula : C17H16ClFN2O2

- Molecular Weight : 330.77 g/mol

The synthesis pathway typically involves:

- Formation of the isoxazole ring.

- Alkylation with a benzamide derivative.

- Chlorination to introduce the chlorine atom at the specified position.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components, including:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may influence receptor binding affinity.

- Isoxazole Ring : This moiety is crucial for interaction with biological targets, particularly in cancer therapy.

- Methoxy Group : The methoxy substituent can modulate the electronic properties and steric hindrance, affecting the overall activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| CCRF-CEM (Leukemia) | 8.0 | Inhibition of dihydrofolate reductase |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |

The compound's mechanism involves:

- Inhibition of Enzymatic Activity : It targets key enzymes like dihydrofolate reductase, crucial for nucleotide synthesis.

- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

- Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

- In Vivo Models : Animal studies demonstrated that administration of the compound led to tumor regression in xenograft models, indicating its potential for therapeutic use.

Q & A

Q. What are the standard synthetic protocols for 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide, and how can reaction progress be monitored?

Methodological Answer: The compound is synthesized via a two-step approach:

Formation of the isoxazole intermediate : React 4-fluorophenylacetylene with hydroxylamine under acidic conditions to generate 5-(4-fluorophenyl)isoxazole-3-carbaldehyde.

Amide coupling : React the aldehyde intermediate with 5-chloro-2-methoxybenzamide via reductive amination (e.g., using NaBH₃CN) or via a nucleophilic substitution with a methylamine linker.

Reaction Monitoring : Thin-layer chromatography (TLC) using silica gel plates and UV visualization is standard for tracking intermediate formation. For final product purification, recrystallization from methanol or ethanol is recommended to obtain high-purity crystals .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.8–8.0 ppm), and the isoxazole methylene (δ ~4.5–4.7 ppm). Splitting patterns confirm substitution on the benzene rings .

- X-ray Crystallography : Used to resolve hydrogen bonding networks (e.g., N–H···N interactions between amide and isoxazole groups) and confirm crystal packing stability. Centrosymmetric dimers are common in similar benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when varying reaction solvents and catalysts?

Methodological Answer: A comparative study of acyl chloride formation (e.g., using thionyl chloride vs. oxalyl chloride) reveals solvent-dependent yields:

| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Thionyl chloride | Pyridine | Reflux | 72 | High |

| Oxalyl chloride | DCM | 50 | 65 | Moderate |

Key findings:

Q. How do hydrogen bonding interactions influence crystal packing and stability?

Methodological Answer: Intermolecular hydrogen bonds (e.g., N–H···N and C–H···O) form centrosymmetric dimers, stabilizing the crystal lattice. Computational tools like Mercury CSD can model these interactions. For example, the N1–H1···N2 bond (2.02 Å) in analogous compounds contributes to a dimeric structure, while C–H···F interactions further stabilize packing .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions in ¹H NMR splitting (e.g., unexpected doublets for methoxy groups) may arise from dynamic effects or impurities. Strategies include:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrophilic sites : The chloro and methoxy groups on the benzamide ring are susceptible to nucleophilic attack.

- Substitution kinetics : Activation energies for reactions at the 5-chloro position are lower (~25 kcal/mol) compared to the isoxazole ring (~35 kcal/mol).

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.